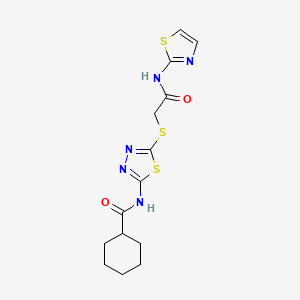

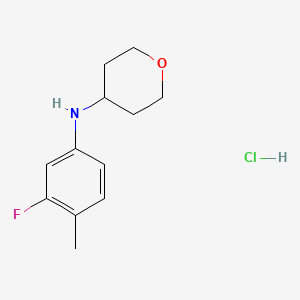

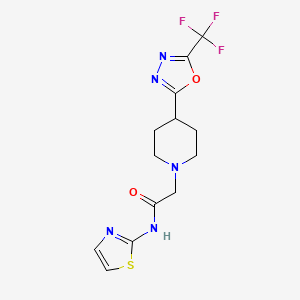

![molecular formula C14H13N3 B2535577 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-66-1](/img/structure/B2535577.png)

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Overview

Description

“2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have also been synthesized as novel CDK2 targeting compounds, showing significant cytotoxic activities against certain cell lines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The chemoselective synthesis of these derivatives has been reported to yield excellent results under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily relate to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity, with IC50 values comparable to those of sorafenib .Scientific Research Applications

Hydrogen-Bonded Chains and Molecular Interactions

5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine and its derivatives form chains and sheets via hydrogen bonds and π-π stacking interactions. This compound and its isostructural analogs are linked into chains by a single C-H...π(arene) hydrogen bond, highlighting their structural significance in crystal formation and potential applications in material sciences (Portilla et al., 2005).

Synthesis and Characterization

New 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized, showcasing the chemical diversity and adaptability of this compound for various scientific applications (Xu Li-feng, 2011). Additionally, pyrazolo[1,5-a]pyrimidines have been synthesized through the ultrasonic sonochemical method, presenting a novel approach to chemical synthesis and potential applications in the field of green chemistry (Buriol et al., 2013).

Novel Synthetic Approaches

Regioselective synthesis under solvent-free conditions has been reported, indicating an environmentally friendly and efficient method for producing 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives. This approach highlights the potential for sustainable and high-yield production of these compounds (Quiroga et al., 2008).

Antimicrobial Properties

Some derivatives have demonstrated significant antimicrobial properties, indicating their potential use in pharmaceuticals and drug development, especially as inhibitors of specific bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit cyclin-dependent kinases (cdks), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Related pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cdk2, a type of cdk, resulting in the arrest of cancer cell growth .

Biochemical Pathways

Inhibition of cdks, like cdk2, can affect cell cycle progression and induce apoptosis within cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

Action Environment

The properties and stability of related compounds have been found to be comparable to commercial probes .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have not been reported in the literature.

Cellular Effects

While specific cellular effects of this compound have not been reported, pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against various cell lines . They have been shown to inhibit the growth of cells and induce apoptosis . These effects could be mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pyrazolo[1,5-a]pyrimidines have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that this compound could exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLYYJIXPTYFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322189 | |

| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821818 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439107-66-1 | |

| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

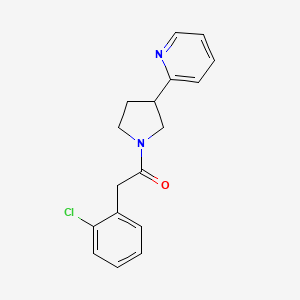

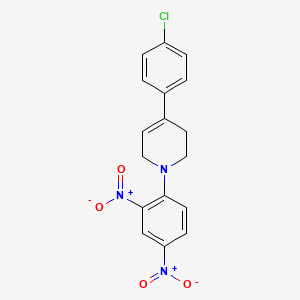

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

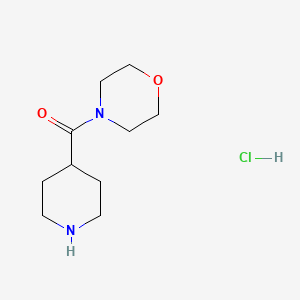

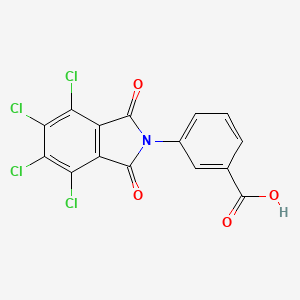

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)

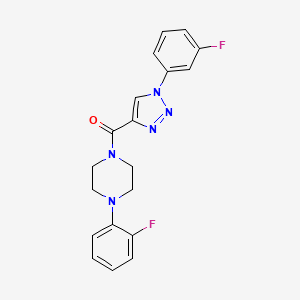

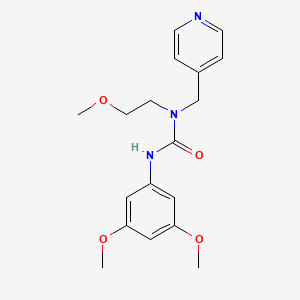

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)